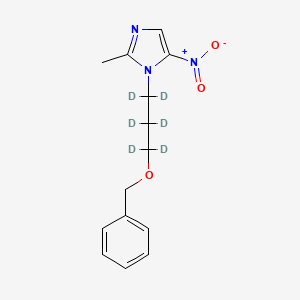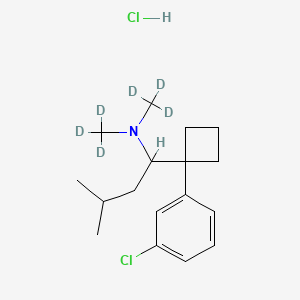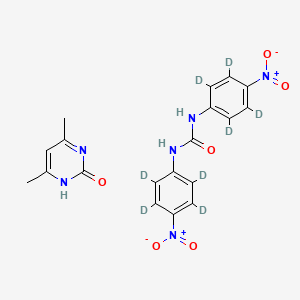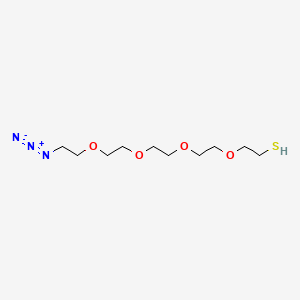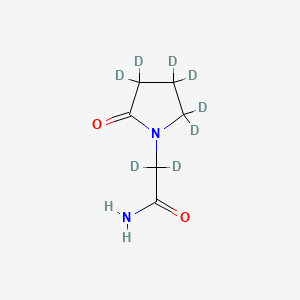
Piracetam-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piracetam-d8 is a deuterated form of piracetam, a nootropic drug that belongs to the racetam family. Piracetam is known for its cognitive-enhancing properties and is widely used in the treatment of cognitive disorders. The deuterated form, this compound, is used primarily in research to study the pharmacokinetics and metabolism of piracetam due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piracetam-d8 involves the deuteration of piracetam. One common method is to start with alpha-pyrrolidone as the raw material. The process involves the following steps :
Methanol Solution Preparation: A methanol solution of sodium methylate is prepared.
Reaction with Methyl Chloroacetate: The methanol solution is reacted with methyl chloroacetate in the presence of toluene, controlling the temperature between 20°C to 110°C.
Ammonia/Methanol Solution Reaction: The resulting product is then reacted with an ammonia/methanol solution at 50°C to 70°C for 3 to 18 hours.
Recrystallization: The crude product is recrystallized using an alcoholic solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Piracetam-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the pyrrolidone ring, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds.
Applications De Recherche Scientifique
Piracetam-d8 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of piracetam.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways of piracetam in the body.
Neuroprotective Research: Investigated for its potential neuroprotective effects in various neurological disorders.
Cognitive Enhancement Studies: Used in research to explore its effects on cognitive functions and memory enhancement.
Mécanisme D'action
Piracetam-d8, like piracetam, modulates neurotransmission in various transmitter systems, including cholinergic and glutamatergic systems . It has neuroprotective and anticonvulsant properties and improves neuroplasticity. The exact mechanism of action is not fully understood, but it is believed to interact with the polar heads in the phospholipid membrane, reorganizing the lipids and influencing membrane function and fluidity .
Comparaison Avec Des Composés Similaires
Piracetam-d8 is compared with other similar compounds in the racetam family, including:
- Oxiracetam
- Aniracetam
- Pramiracetam
- Phenylpiracetam
Uniqueness
This compound is unique due to its deuterated form, which makes it particularly useful in research for studying the pharmacokinetics and metabolism of piracetam. Unlike other racetams, this compound provides more accurate and detailed insights into the drug’s behavior in the body .
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2 |
Clé InChI |
GMZVRMREEHBGGF-SVYQBANQSA-N |
SMILES isomérique |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])C([2H])([2H])C(=O)N)[2H] |
SMILES canonique |
C1CC(=O)N(C1)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



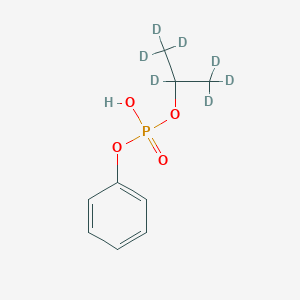
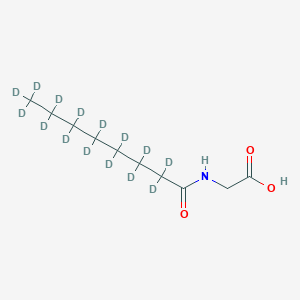

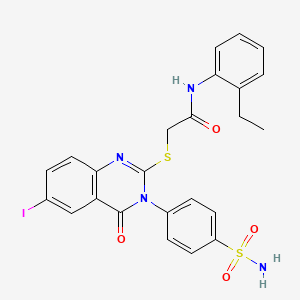

![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
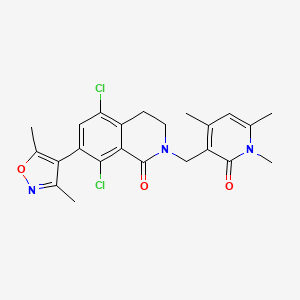
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
